molecular formula C15H18N2O3S2 B2401741 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2319831-39-3

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2401741
CAS No.: 2319831-39-3
M. Wt: 338.44
InChI Key: KOVFNPHJQIZKMU-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, tetrahydropyran, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, cyclization, and sulfonation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, reagent addition, and product isolation helps in achieving consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent.

    Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine-3-sulfonic acid.

    Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring, such as tetrahydropyran-4-carboxylic acid.

Uniqueness

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of multiple heterocyclic structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c18-22(19,14-2-1-6-16-10-14)17-12-15(4-7-20-8-5-15)13-3-9-21-11-13/h1-3,6,9-11,17H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVFNPHJQIZKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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